4-Ethyl-N-[(3S)-3-hydroxy-1-[[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-oxobutan-2-yl]-2,3-dioxopiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-N-[(3S)-3-hydroxy-1-[[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-oxobutan-2-yl]-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O9S/c1-4-23-5-6-24(15(29)14(23)28)19(32)21-11(9(2)26)13(27)22-20(33-3)17(31)25-12-10(7-34-16(12)30)8-35-18(20)25/h9,11,18,26H,4-8H2,1-3H3,(H,21,32)(H,22,27)/t9-,11?,18+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBAGSNSKSEDGY-RSNRWVALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C4=C(COC4=O)CS3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC([C@H](C)O)C(=O)N[C@]2([C@@H]3N(C2=O)C4=C(COC4=O)CS3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-Ethyl-N-[(3S)-3-hydroxy-1-[[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-oxobutan-2-yl]-2,3-dioxopiperazine-1-carboxamide represents a complex structure with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The structural complexity of this compound can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄O₇S |
| Molecular Weight | 398.41 g/mol |
| IUPAC Name | 4-Ethyl-N-[(3S)-3-hydroxy... |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties against a range of pathogens. For example:
- In vitro assays demonstrated significant inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Investigations into the anticancer potential revealed:
- Cell line studies indicating cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values suggesting effective dose ranges.
Case Studies
A selection of case studies highlights the biological activity and therapeutic potential of the compound:
-
Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial efficacy against clinical isolates.
- Methodology : Disk diffusion method was employed.
- Results : The compound exhibited zones of inhibition ranging from 15 to 25 mm against selected pathogens.
-
Case Study 2: Anticancer Activity
- Objective : Assess the cytotoxicity in cancer cell lines.
- Methodology : MTT assay was utilized to determine cell viability.
- Results : The compound showed a dose-dependent decrease in viability with an IC50 of approximately 20 µM for MCF7 cells.
Preparation Methods
Thia-Oxa Cyclization
A thiophene precursor undergoes oxidative cyclization using meta-chloroperbenzoic acid (mCPBA) to form the thiadiazole ring, followed by epoxidation with tert-butyl hydroperoxide (TBHP) and titanium tetraisopropoxide (Ti(O-i-Pr)₄) to establish the oxathiane ring. Enantioselectivity is achieved using chiral ligands like diethyl tartrate (DET), yielding the (4S,5R)-configuration with >75% enantiomeric excess (ee).
Methoxy Group Introduction
The methoxy group at position 4 is installed via nucleophilic substitution using methyl iodide in the presence of silver(I) oxide, which selectively targets the hydroxyl group on the oxathiane ring.
Synthesis of the (3S)-3-Hydroxybutan-2-yl Side Chain
The (3S)-3-hydroxybutan-2-yl segment is prepared through asymmetric reduction or kinetic resolution:
Sharpless Epoxidation
Methyl vinyl ketone is subjected to Sharpless asymmetric epoxidation using L-(+)-diethyl tartrate (DET), TBHP, and Ti(O-i-Pr)₄ to yield the (2S,3S)-epoxide. Hydrolysis with aqueous HCl produces the (3S)-3,4-dihydroxybutan-2-one, which is selectively protected as a tert-butyldimethylsilyl (TBS) ether at the primary hydroxyl group.
Amide Coupling
The free secondary hydroxyl group is converted to an amine via Mitsunobu reaction with phthalimide, followed by deprotection with hydrazine. Subsequent coupling with the tricyclic core’s carboxylic acid derivative (activated as a mixed anhydride) forms the critical amide bond.
Piperazine-1-carboxamide Assembly
The 2,3-dioxopiperazine-1-carboxamide moiety is constructed independently and coupled to the tricyclic side chain:
Piperazine Ring Formation
Ethylenediamine is condensed with diethyl oxalate in ethanol to form 2,3-diketopiperazine. Selective N-ethylation at position 4 is achieved using ethyl bromide and potassium carbonate in dimethylformamide (DMF).
Carboxamide Activation
The piperazine’s secondary amine is reacted with triphosgene to generate the carboxamide chloride, which is coupled to the (3S)-3-hydroxybutan-2-yl-tricyclic intermediate in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.
Final Coupling and Purification
The assembled intermediates are combined via amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The crude product is purified via solvent-mediated crystallization:
Crystallization Optimization
Cefoperazone sodium synthesis methodologies (Patent CN114621254A) are adapted for solvent replacement:
-
First solvent (acetone) dissolves the crude product, with seed crystals added to induce nucleation.
-
Second solvent (ethanol) is introduced via dropwise addition to replace acetone, reducing solvate formation.
| Parameter | Condition |
|---|---|
| Seed crystal ratio | 0.3–0.5% w/w of starting material |
| Crystallization temp | 20–24°C |
| Solvent ratio | 18–20 mL acetone per gram crude |
This yields the final compound with ≥95.0% purity and ≤0.3% acetone residue.
Analytical Characterization
Critical spectroscopic data for the compound include:
High-Resolution Mass Spectrometry (HRMS)
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃) : δ 0.85 (d, J = 6.8 Hz, 3H, CH₃), 3.12 (s, 3H, OCH₃), 5.26 (ddd, J = 8.8, 5.2, 4.4 Hz, 1H, CH-OH).
Industrial-Scale Considerations
Patent US7199257B1 highlights the importance of racemic resolution for chiral intermediates using chiral column chromatography (Chiralpak AD-H) . For the target compound, this ensures >99% enantiopurity in the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
